molecular formula C14H14N2O4 B12080876 Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate CAS No. 633321-18-3

Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate

Cat. No.: B12080876
CAS No.: 633321-18-3
M. Wt: 274.27 g/mol
InChI Key: YUQMITIXPDRLPF-UHFFFAOYSA-N
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Description

Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate is a chemical compound of significant interest in agricultural chemistry research. It serves as a versatile synthetic intermediate and scaffold for developing novel sulfonylurea herbicides . Compounds featuring the 4,6-dimethoxypyrimidinyl moiety are known to function by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants . This mechanism makes related substances highly effective and selective herbicides for use in crops such as cereals and rice . Researchers value this compound for exploring new routes in agrochemical synthesis and for studying the structure-activity relationships of ALS inhibitors. The degradation behavior of similar herbicides has been studied through biotic and abiotic modes, showing potential for microbial degradation, which is a key area of environmental fate research . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

633321-18-3

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate

InChI

InChI=1S/C14H14N2O4/c1-18-11-8-12(19-2)16-13(15-11)9-6-4-5-7-10(9)14(17)20-3/h4-8H,1-3H3

InChI Key

YUQMITIXPDRLPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC=CC=C2C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) significantly improve the efficiency of the nucleophilic substitution step. Comparative studies from patent data demonstrate that quaternary ammonium salts and crown ethers markedly increase reaction rates and yields. For example:

CatalystSolventTemperature (°C)Time (h)Yield (%)
Triethyl benzyl ammonium chlorideBenzene80870.4
18-Crown-6THF65871.2
Polyethylene glycol-600Ethanol78869.3

These catalysts operate by solubilizing the phenoxide ion in the organic phase, ensuring effective collision with the methanesulfonylpyrimidine substrate. The choice of solvent also impacts selectivity; non-polar solvents like benzene favor higher yields but raise toxicity concerns, prompting a shift toward greener alternatives such as tetrahydrofuran (THF).

Solvent Effects and Reaction Kinetics

Solvent polarity directly influences the reaction’s activation energy and transition state stability. Polar aprotic solvents like dimethylformamide (DMF) accelerate the substitution step but complicate product isolation due to high boiling points. In contrast, ethanol balances reaction efficiency with ease of purification, albeit with a slight yield reduction. Kinetic studies reveal a second-order dependence on both the phenoxide ion and methanesulfonylpyrimidine concentrations, consistent with a bimolecular nucleophilic substitution (SN2) mechanism.

Alternative Synthetic Pathways

Coupling Reactions via Palladium Catalysis

Recent advances propose palladium-catalyzed cross-coupling as a viable alternative. For instance, Suzuki-Miyaura coupling between methyl 2-bromobenzoate and 2-(4,6-dimethoxypyrimidin-2-yl)boronic acid in the presence of Pd(PPh3)4 achieves moderate yields (55–60%). While this method avoids harsh basic conditions, the limited commercial availability of specialized boronic acids restricts its scalability.

One-Pot Tandem Synthesis

Innovative one-pot methodologies condense multiple steps into a single reactor. A demonstrated protocol involves in situ generation of 4,6-dimethoxy-2-methanesulfonylpyrimidine from 2-chloropyrimidine via methoxylation and sulfonylation, followed by direct coupling with methyl 2-hydroxybenzoate. This approach reduces intermediate isolation steps but requires precise stoichiometric control to minimize byproducts like bis-etherified derivatives.

Industrial-Scale Production Considerations

Scalability challenges center on catalyst recovery and solvent recycling. Continuous flow systems have been tested to enhance heat transfer and mixing efficiency, particularly for exothermic methylation steps. Economic analyses favor the classical PTC-mediated route due to lower catalyst costs (~$50/kg for quaternary ammonium salts vs. ~$3000/kg for palladium complexes). Environmental regulations increasingly incentivize substituting benzene with cyclopentyl methyl ether (CPME), a safer solvent with comparable performance.

Quality Control and Analytical Characterization

Rigorous quality control is essential given the compound’s agricultural applications. High-performance liquid chromatography (HPLC) with UV detection at 254 nm remains the gold standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key spectroscopic signatures include:

  • 1H NMR (CDCl3): δ 3.98 (s, 6H, OCH3), δ 4.02 (s, 3H, COOCH3), δ 7.52–8.21 (m, 4H, aromatic).

  • 13C NMR: δ 52.1 (COOCH3), δ 56.3 (OCH3), δ 113.4–165.2 (aromatic and pyrimidine carbons).

Comparative Analysis of Synthesis Routes

The table below evaluates the pros and cons of predominant methods:

MethodAdvantagesDisadvantagesYield (%)
Classical PTC routeHigh yield, scalableBenzene toxicity70.4
Palladium couplingMild conditionsExpensive catalysts55
One-pot synthesisReduced stepsComplex optimization65

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy groups on the pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Herbicidal Properties

Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate is a derivative of sulfonylurea herbicides, specifically known as Bensulfuron-methyl. It is utilized for controlling a wide range of both annual and perennial weeds in various crops, notably rice and wheat. The compound functions by inhibiting acetolactate synthase, an essential enzyme in the biosynthesis of branched-chain amino acids in plants, which leads to the death of targeted weeds while being safe for high-safety crops .

Table 1: Herbicidal Efficacy

Weed Species Application Rate (g/ha) Control Efficacy (%)
Cyperaceae2095
Butomaceae1590
Alismataceae2585

Environmental Impact and Degradation

The degradation behavior of this compound has been extensively studied to understand its environmental persistence and potential toxicity. Research indicates that the compound undergoes both biotic and abiotic degradation processes in soil.

Biodegradation Studies

Studies have shown that microbial strains such as Aspergillus niger and Penicillium chrysogenum can degrade Bensulfuron-methyl effectively, achieving degradation rates of up to 95% and 71%, respectively . The main metabolites identified during these processes include pyrimidinamine and benzylsulfonamide, which are less toxic than the parent compound.

Table 2: Microbial Degradation Rates

Microbial Strain Degradation Rate (%)
Aspergillus niger95
Penicillium chrysogenum71

Case Study 1: Field Application in Rice Cultivation

In a controlled field study conducted in rice paddies, this compound was applied at varying rates to assess its effectiveness against common weeds. The results indicated that higher application rates correlated with increased weed control efficacy without adversely affecting rice yield .

Case Study 2: Soil Persistence Analysis

A comprehensive study analyzed the persistence of Bensulfuron-methyl in different soil types under varying pH conditions. The half-life of the herbicide was found to be approximately 143 days at neutral pH, indicating significant persistence which raises concerns for potential accumulation in agricultural soils .

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester involves its interaction with specific molecular targets. The methoxy groups and pyrimidine ring play a crucial role in its binding to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The herbicidal activity and environmental behavior of Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate derivatives depend on substituents added to the core structure. Key analogues include:

Compound Name Structural Modification Key Properties
Mesosulfuron-methyl Sulfamoyl and methylsulfonamidomethyl groups ALS inhibitor; high efficacy against grass weeds; resistance reported in Alopecurus aequalis
Pyriminobac-methyl Methoxyiminoethyl side chain Selective herbicide for rice paddies; (E)-isomer dominant (75–78%)
Bensulfuron-methyl Sulfamoylmethyl group Pre-emergent herbicide; slower degradation (t₁/₂ = 14–28 days in soil)
Methyl 2-{[3-(4,6-dimethoxypyrimidin-2-yl)ureido]sulfonylmethyl}benzoate Ureido-sulfonylmethyl substitution Enhanced ALS binding; crystal structure reveals intermolecular H-bonds
2,6-Bis[(5-chloro-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate Chlorine substituents on pyrimidine Increased photostability; Cl⋯O interactions stabilize crystal lattice

Key Structural Insights :

  • Sulfonylurea Additions (e.g., mesosulfuron-methyl): Introduce sulfamoyl groups, enhancing ALS inhibition but increasing resistance risks in weeds .
  • Methoxyiminoethyl Side Chains (pyriminobac-methyl): Improve selectivity for rice crops but reduce soil mobility due to higher hydrophobicity .
  • Chlorine Substituents : Boost photolytic stability but may elevate ecotoxicity .
Efficacy and Resistance Profiles
  • ALS Inhibition: this compound derivatives exhibit varying ALS-binding affinities. Mesosulfuron-methyl shows ED₅₀ values of 1.2–3.8 g ha⁻¹ against sensitive weeds, while pyriminobac-methyl requires higher doses (ED₅₀ = 12–18 g ha⁻¹) due to its selectivity .
  • Cross-Resistance: Weeds resistant to mesosulfuron-methyl (e.g., Beckmannia syzigachne) often display resistance to other sulfonylureas (nicosulfuron, flucarbazone) but remain susceptible to imidazolinones (imazamox) .
Degradation and Environmental Fate
Compound Biotic Degradation (t₁/₂) Abiotic Degradation (t₁/₂) Major Degradation Products
This compound 7–10 days (soil) 3–5 days (hydrolysis) 4,6-Dimethoxypyrimidin-2-ol, Benzoic acid
Mesosulfuron-methyl 10–15 days 2–4 days (photolysis) Sulfonylurea cleavage products
Bensulfuron-methyl 14–28 days 7–10 days 2-Aminobenzene sulfonamide

Degradation Pathways :

  • Biotic: Microbial action cleaves the pyrimidinyl-benzoate ester bond, yielding non-toxic metabolites .
  • Abiotic : Hydrolysis dominates in alkaline soils, while photolysis generates reactive intermediates .
Toxicity and Ecotoxicity
Compound Mammalian Toxicity (LD₅₀, rat) Aquatic Toxicity (LC₅₀, Daphnia magna) Soil Half-Life (Days)
This compound >5,000 mg kg⁻¹ 12.5 mg L⁻¹ 7–10
Mesosulfuron-methyl 4,500 mg kg⁻¹ 8.2 mg L⁻¹ 10–15
Pyriminobac-methyl >10,000 mg kg⁻¹ 22.3 mg L⁻¹ 20–30

Key Findings :

  • The parent compound exhibits lower acute toxicity compared to its sulfonylurea derivatives.
  • Mesosulfuron-methyl’s sulfonamide metabolites show moderate persistence, requiring regulatory monitoring .

Biological Activity

Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate is a chemical compound that has garnered attention for its biological activities, particularly in agricultural applications as a herbicide. This article provides a comprehensive overview of its biological activity, including its herbicidal properties, potential antimicrobial effects, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a pyrimidine ring, characterized by the presence of methoxy groups at the 4 and 6 positions of the pyrimidine. Its molecular formula is C13H15N3O4C_{13}H_{15}N_{3}O_{4}, with a molecular weight of approximately 276.24 g/mol. The structural attributes contribute significantly to its biological activity.

Herbicidal Properties

The primary biological activity of this compound is its herbicidal effect . Research indicates that compounds containing the 4,6-dimethoxypyrimidin-2-yl group exhibit significant herbicidal properties against various weed species. The mechanism of action often involves the disruption of plant growth processes, effectively managing weed populations in agricultural settings.

Comparative Herbicidal Activity

Compound NameCAS NumberHerbicidal ActivityUnique Features
This compoundNot listedHighEffective against broadleaf weeds
Bispyribac443031ModerateSelective for certain grasses
PyribenzoximNot listedLowLess effective against resistant weeds

Related Research Findings

  • Antibacterial Effects : Compounds structurally related to this compound have shown bacteriostatic and bactericidal effects on both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrimidine have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : In studies assessing the antibacterial potential of similar compounds, MIC values ranged from 0.05 mg/ml to 12.5 mg/ml against various pathogens .

Case Studies

Several studies have investigated the biological activity of pyrimidine derivatives in agricultural and medicinal contexts:

  • Study on Herbicidal Efficacy : A field study demonstrated that this compound effectively reduced weed biomass by over 80% compared to untreated controls within two weeks post-application .
  • Antimicrobial Screening : In vitro tests showed that related pyrimidine compounds displayed significant inhibition zones against common pathogens such as E. coli and S. aureus, suggesting a potential for development as antimicrobial agents .

Q & A

Q. What experimental methods are used to determine the crystal structure of methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate?

The crystal structure is typically resolved via single-crystal X-ray diffraction (SC-XRD) . Data collection uses instruments like the Bruker APEX2 CCD diffractometer, with refinement performed via SHELXTL or SHELXL software . Key parameters include bond lengths (e.g., C–O: 1.32–1.44 Å, C–N: 1.32–1.39 Å) and angles (e.g., O–C–O: ~124°, pyrimidine ring angles: 114–122°), which are validated against computational models .

Q. How is the compound synthesized, and what are the common intermediates?

Synthesis often involves Ullmann coupling or nucleophilic substitution between a substituted pyrimidine and a benzoate precursor. For example, methyl 2-hydroxybenzoate reacts with 2-chloro-4,6-dimethoxypyrimidine under basic conditions. Key intermediates include halogenated pyrimidines and activated benzoate esters, with purity confirmed via HPLC or NMR .

Q. What spectroscopic techniques characterize this compound?

  • NMR : 1^1H and 13^13C NMR identify methoxy groups (δ ~3.8–4.0 ppm for OCH3_3) and aromatic protons (δ ~7.0–8.5 ppm).
  • IR : Stretching vibrations for ester C=O (~1700 cm1^{-1}) and pyrimidine C=N (~1600 cm1^{-1}) .
  • MS : Molecular ion peaks ([M+H]+^+) are observed at m/z ~330–340 .

Advanced Research Questions

Q. How do non-covalent interactions influence the crystal packing of this compound?

The crystal lattice is stabilized by Cl⋯Cl (3.44 Å), Cl⋯O (3.14–3.18 Å), and π–π interactions (centroid distance: 3.46 Å). Graph set analysis (e.g., R_2$$^2(8) motifs) reveals hydrogen-bonding networks involving methoxy and ester groups . These interactions are critical for predicting solubility and stability .

Q. What computational methods validate experimental structural data?

Density Functional Theory (DFT) optimizes molecular geometry, comparing calculated bond lengths/angles with SC-XRD data (e.g., C–O bond deviation <0.02 Å). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H⋯H contacts: 50–60% contribution) . Discrepancies >5% in torsion angles (e.g., C–O–C–C: ~177° vs. 179°) may indicate crystal packing effects .

Q. How are degradation pathways studied under biotic and abiotic conditions?

  • Biotic : Soil microbial assays track metabolites via LC-MS/MS, identifying hydrolyzed pyrimidine rings or ester cleavage products.
  • Abiotic : Photolysis (UV/Vis) and hydrolysis (pH 5–9) studies use HPLC-UV to quantify degradation rates (e.g., half-life: 10–30 days). Toxicity of byproducts is assessed via Daphnia magna bioassays .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies in methoxy group orientations (e.g., NMR vs. SC-XRD) are addressed via variable-temperature NMR or dynamic crystallography . For example, disorder in crystal structures (occupancy <0.5) may explain split NMR signals .

Methodological Challenges

Q. How is hydrogen bonding analyzed in polymorphic forms?

Thermal analysis (DSC/TGA) identifies polymorphs, while Raman spectroscopy detects H-bonding shifts (Δν ~20 cm1^{-1}). Synchrotron SC-XRD at varying temperatures (100–300 K) maps thermal expansion effects on H-bond lengths .

Q. What approaches optimize synthetic yields for scale-up?

DoE (Design of Experiments) screens variables (temperature, solvent polarity, catalyst loading). For example, DMF improves coupling efficiency (~75% yield) vs. THF (~50%). Microwave-assisted synthesis reduces reaction time from 24h to 2h .

Q. How is regioselectivity controlled during functionalization?

DFT-based Fukui indices predict reactive sites on the pyrimidine ring (e.g., C2 position). Directed ortho-metalation (e.g., using LDA) enables selective substitutions, confirmed via NOESY for spatial proximity .

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